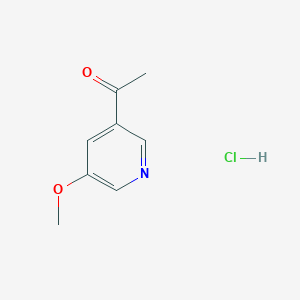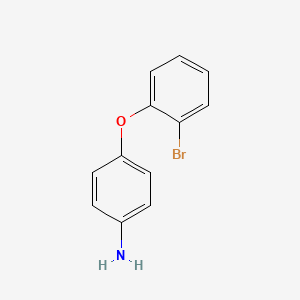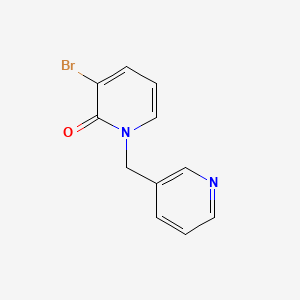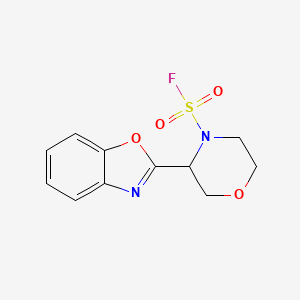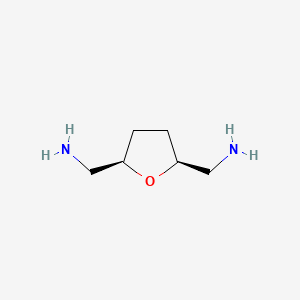
Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis: is a chiral compound with a tetrahydrofuran ring structure. This compound is notable for its unique stereochemistry, which includes both (2R) and (5S) configurations. The cis configuration indicates that the substituents on the tetrahydrofuran ring are on the same side, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran and amine precursors.
Cyclization Reaction: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases under controlled temperature and pressure conditions.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the desired (2R,5S) enantiomer. This can be achieved through methods such as chromatography or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as simulated moving bed chromatography, can enhance the efficiency of chiral resolution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles like halides, under conditions such as reflux or room temperature.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules with specific chiral configurations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of chiral intermediates for pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral configuration allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
- (2R,5R)-tetrahydrofuran-2,5-diyl)dimethanamine, cis
- (2S,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis
- (2S,5R)-tetrahydrofuran-2,5-diyl)dimethanamine, cis
Uniqueness: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is unique due to its specific (2R,5S) configuration and cis arrangement of substituents. This distinct stereochemistry imparts unique chemical and biological properties, differentiating it from other similar compounds with different configurations.
Properties
IUPAC Name |
[(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2/t5-,6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPRQHXNUUAA-OLQVQODUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748762-46-1 |
Source


|
| Record name | Rel-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2761607.png)
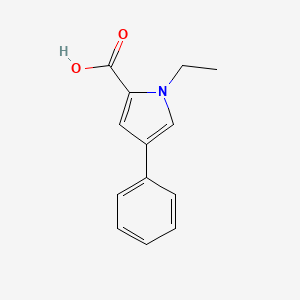
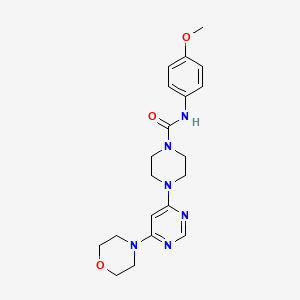
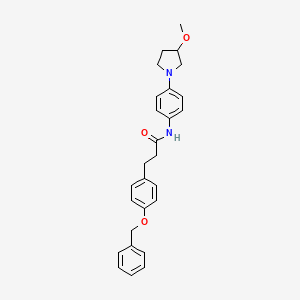
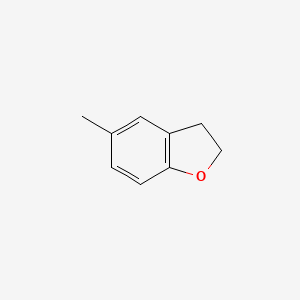
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2761616.png)

![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)
